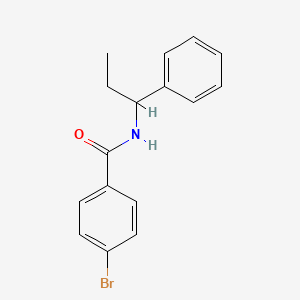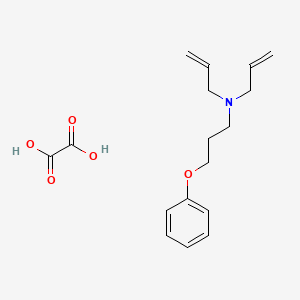
4-bromo-N-(1-phenylpropyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(1-phenylpropyl)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-phenylpropyl)benzamide is not fully understood, but it is thought to act on several different targets in the body. 4-bromo-N-(1-phenylpropyl)benzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 4-bromo-N-(1-phenylpropyl)benzamide has also been shown to inhibit the activity of several kinases, which are involved in cell signaling pathways. The exact mechanism by which 4-bromo-N-(1-phenylpropyl)benzamide exerts its effects on these targets is still under investigation.
Biochemical and Physiological Effects
4-bromo-N-(1-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to improve learning and memory, reduce inflammation, and protect against oxidative stress. 4-bromo-N-(1-phenylpropyl)benzamide has also been shown to have antitumor activity in several different types of cancer cells. The exact mechanisms by which 4-bromo-N-(1-phenylpropyl)benzamide exerts these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(1-phenylpropyl)benzamide for lab experiments is its relatively simple synthesis method. 4-bromo-N-(1-phenylpropyl)benzamide can be synthesized using standard laboratory equipment and reagents, making it a cost-effective compound for research. 4-bromo-N-(1-phenylpropyl)benzamide is also a relatively stable compound, which makes it easy to handle and store. One limitation of 4-bromo-N-(1-phenylpropyl)benzamide for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-bromo-N-(1-phenylpropyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-bromo-N-(1-phenylpropyl)benzamide. Researchers are also interested in further investigating the mechanisms by which 4-bromo-N-(1-phenylpropyl)benzamide exerts its effects on various targets in the body. In addition, there is interest in exploring the potential applications of 4-bromo-N-(1-phenylpropyl)benzamide in the treatment of neurodegenerative diseases and cancer. Overall, 4-bromo-N-(1-phenylpropyl)benzamide is a promising compound that has the potential to lead to new discoveries in a variety of scientific research areas.
Applications De Recherche Scientifique
4-bromo-N-(1-phenylpropyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to inhibit the growth of cancer cells and may have potential applications in the development of new cancer therapies. In drug discovery, 4-bromo-N-(1-phenylpropyl)benzamide has been used as a lead compound for the development of new drugs with improved properties.
Propriétés
IUPAC Name |
4-bromo-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKEHVMSHXRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[4-(butylthio)phenyl]amino}-2-oxoethoxy)-N-(2,6-dimethylphenyl)benzamide](/img/structure/B4077287.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4077333.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)
![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
